Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate
Overview
Description
Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate (CAS Number: 32187-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H10N2O3S and a molecular weight of 238.26 g/mol, this compound is part of the thiazole family, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C10H10N2O3S |
Molecular Weight | 238.26 g/mol |
CAS Number | 32187-00-1 |
Melting Point | Not specified |
Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-5-methyl thiazole with diethyl ethoxymethylene-malonate under reflux conditions. This method has been reported to yield significant amounts of the compound with high purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored. This compound has shown promising results against certain bacterial strains in preliminary studies. The presence of the thiazole ring is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anticonvulsant Activity
Thiazoles are noted for their anticonvulsant properties as well. While specific data on this compound is limited, related compounds have exhibited strong anticonvulsant effects in animal models. This suggests a potential therapeutic application in seizure disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A detailed SAR analysis indicates that substituents on the thiazole and pyridine rings play critical roles in enhancing or diminishing biological efficacy. For example, electron-donating groups on the phenyl ring have been associated with increased cytotoxicity against cancer cells .
Case Studies
- Anticancer Efficacy : A study investigating the cytotoxic effects of various thiazole derivatives found that those with a similar scaffold to this compound exhibited significant activity against human liver carcinoma cell lines (HepG-2) and Jurkat cells. The compounds were tested using MTT assays to determine cell viability and showed promising results comparable to established drugs like doxorubicin .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of synthesized thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antibacterial effects, suggesting that this compound may also possess similar properties worth investigating further .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)8-4-5-9-12(10(8)13)6-7(2)16-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKSUKMKCRTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N(C1=O)C=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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